N-(4-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenylmethyl group, and a naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetylphenyl group: This step may involve acylation reactions using acetyl chloride or acetic anhydride in the presence of a catalyst.
Attachment of the chlorophenylmethyl group: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: Shares the chlorophenyl group but lacks the naphthyridine core.
N-(4-Acetylphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but different functional groups.
Uniqueness
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and the naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H18ClN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-15(29)17-6-10-20(11-7-17)27-23(30)21-13-18-3-2-12-26-22(18)28(24(21)31)14-16-4-8-19(25)9-5-16/h2-13H,14H2,1H3,(H,27,30) |
InChI Key |
DQJJHMIOANZGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.